2-Propylsulfanyl-pyrimidine-5-carbaldehyde
Description
Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Science
Pyrimidine scaffolds are a class of heterocyclic aromatic compounds that are of paramount importance in the field of medicinal chemistry. core.ac.uk Their inherent structural resemblance to the nucleobases uracil, cytosine, and thymine, which are fundamental components of DNA and RNA, provides a biological basis for their wide-ranging pharmacological activities. scirp.org
The pyrimidine ring system is a versatile building block that can be readily modified at several positions, allowing for the synthesis of a vast library of derivatives with diverse physicochemical properties and biological targets. chemimpex.com This structural adaptability has led to the development of numerous pyrimidine-based drugs with applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents. rsc.org The ability of the pyrimidine core to participate in various biological interactions, including hydrogen bonding and pi-stacking, further enhances its utility as a pharmacophore.
Contextualization of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde within Heterocyclic Chemistry Research
Heterocyclic chemistry is a broad and dynamic field focused on the synthesis and application of cyclic compounds containing atoms of at least two different elements in their rings. These compounds are integral to the development of new pharmaceuticals, agrochemicals, and materials.
Current Landscape and Future Directions in Pyrimidine-5-Carbaldehyde (B119791) Investigations
Investigations into pyrimidine-5-carbaldehyde and its derivatives are an active area of research. The aldehyde functionality at the 5-position is a particularly attractive feature for medicinal chemists as it can readily undergo a variety of chemical transformations to create more complex molecules. These reactions can lead to the formation of Schiff bases, alcohols, carboxylic acids, and other heterocyclic rings, thereby expanding the chemical space for drug discovery.
Current research often focuses on the synthesis of novel pyrimidine-5-carbaldehyde derivatives and their subsequent evaluation for biological activity. For instance, some studies have explored the use of these compounds as intermediates in the synthesis of fused pyrimidine systems, which are known to possess a broad spectrum of pharmacological effects. shd-pub.org.rs
Future directions in this field are likely to involve the use of computational modeling and high-throughput screening to design and identify new pyrimidine-5-carbaldehyde derivatives with enhanced potency and selectivity for specific biological targets. Furthermore, the exploration of green and efficient synthetic methodologies for the preparation of these compounds will continue to be an important aspect of research. shd-pub.org.rs
Detailed Research Findings on this compound
While extensive, peer-reviewed literature specifically detailing the synthesis and biological applications of this compound is limited, its availability from commercial suppliers and its inclusion in chemical databases indicate its use as a building block in chemical synthesis.
One supplier, Biosynth, notes that the compound has been utilized in the synthesis of deoxyribonucleosides and phosphoramidites. These are critical components in the development of antiviral and anticancer agents. The same source reports an IC50 value of 0.6 mM for this compound against human leukemia cells, suggesting potential cytotoxic activity. However, the primary research publication supporting this claim is not provided.
The synthesis of related 2-alkylsulfanyl-pyrimidine-5-carbaldehydes has been reported in the literature, often involving the reaction of a suitable pyrimidine precursor with an appropriate alkyl thiol. For example, the synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals has been described. researchgate.net
Below is a table summarizing the known information for this compound:
| Property | Value | Source |
| IUPAC Name | This compound | P&S Chemicals |
| CAS Number | 876890-33-4 | P&S Chemicals |
| Molecular Formula | C8H10N2OS | P&S Chemicals |
| Molecular Weight | 182.24 g/mol | P&S Chemicals |
| Reported Use | Synthesis of deoxyribonucleosides and phosphoramidites | Biosynth |
| Reported Biological Activity | IC50 of 0.6 mM against human leukemia cells | Biosynth |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propylsulfanylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-3-12-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMOKHQOYWCCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390281 | |
| Record name | 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876890-33-4 | |
| Record name | 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Derivatization Strategies of 2 Propylsulfanyl Pyrimidine 5 Carbaldehyde
Chemical Transformations Involving the Aldehyde Functionality
The aldehyde group in 2-Propylsulfanyl-pyrimidine-5-carbaldehyde is a primary site for a variety of chemical modifications, allowing for the extension of the carbon skeleton and the introduction of new functional groups.
Condensation Reactions: Knoevenagel and Claisen-Schmidt Variants
The electrophilic nature of the formyl group's carbon atom makes it susceptible to attack by nucleophiles, particularly active methylene (B1212753) compounds, in what are known as Knoevenagel and Claisen-Schmidt condensation reactions. These reactions are fundamental in carbon-carbon bond formation.
In a typical Knoevenagel condensation, this compound would react with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine or triethylamine. This reaction would proceed through a multi-step mechanism involving the formation of a resonance-stabilized carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the pyrimidine-5-carbaldehyde (B119791). Subsequent dehydration of the resulting aldol-type intermediate yields a stable α,β-unsaturated product.
The Claisen-Schmidt condensation, a related reaction, involves the reaction of this compound with a ketone or another aldehyde under basic or acidic conditions. This reaction is crucial for the synthesis of chalcone-like compounds, which are precursors to various flavonoids and other biologically active molecules. The general scheme for these condensation reactions is presented below:
| Reactant A | Reactant B (Active Methylene) | Base Catalyst | Product |
| This compound | Malononitrile | Piperidine | 2-(2-Propylsulfanyl-pyrimidin-5-ylmethylene)-malononitrile |
| This compound | Ethyl cyanoacetate | Triethylamine | Ethyl 2-cyano-3-(2-propylsulfanyl-pyrimidin-5-yl)-acrylate |
| This compound | Acetophenone | Sodium Hydroxide | 1-Phenyl-3-(2-propylsulfanyl-pyrimidin-5-yl)-propenone |
Acetalization and Related Carbonyl Protecting Group Chemistry
To prevent the aldehyde functionality from undergoing unwanted reactions during synthetic transformations at other parts of the molecule, it can be protected. Acetalization is a common method for protecting aldehyde groups. This involves reacting this compound with an alcohol, typically a diol such as ethylene glycol, in the presence of an acid catalyst. This reaction is reversible and forms a cyclic acetal, which is stable under neutral and basic conditions but can be easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde.
| Aldehyde | Protecting Reagent | Catalyst | Protected Form |
| This compound | Ethylene Glycol | p-Toluenesulfonic acid | 2-(1,3-Dioxolan-2-yl)-5-(propylsulfanyl)pyrimidine |
| This compound | 1,3-Propanediol | Amberlyst-15 | 2-(1,3-Dioxan-2-yl)-5-(propylsulfanyl)pyrimidine |
Oxidative and Reductive Manipulations of the Formyl Group
The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Oxidation can be achieved using various oxidizing agents, such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid). The resulting 2-Propylsulfanyl-pyrimidine-5-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.
Conversely, reduction of the aldehyde to a primary alcohol, (2-Propylsulfanyl-pyrimidin-5-yl)methanol, can be accomplished using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent depends on the presence of other reducible functional groups in the molecule.
| Starting Material | Reagent | Product |
| This compound | Potassium Permanganate | 2-Propylsulfanyl-pyrimidine-5-carboxylic acid |
| This compound | Sodium Borohydride | (2-Propylsulfanyl-pyrimidin-5-yl)methanol |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring System
The pyrimidine ring in this compound is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nature of the 5-carbaldehyde group. This electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Regioselectivity and Scope of SNAr in Pyrimidine-5-Carbaldehydes
In pyrimidine systems, the positions most activated towards nucleophilic attack are typically C4 and C6, followed by C2. The presence of the propylsulfanyl group at the C2 position can influence the regioselectivity of SNAr reactions. While the propylsulfanyl group itself is not a typical leaving group in SNAr reactions, its presence can modulate the reactivity of other positions. If a suitable leaving group were present at the C4 or C6 position, nucleophilic displacement would be highly favored at these sites. The scope of nucleophiles that can participate in these reactions is broad and includes amines, alkoxides, and thiolates, allowing for the introduction of a wide range of substituents onto the pyrimidine core.
Intramolecular Cyclization and Fused Ring Formation
The strategic placement of the aldehyde and propylsulfanyl groups on the pyrimidine ring provides opportunities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, if the propylsulfanyl group is modified to contain a nucleophilic moiety at an appropriate position on the propyl chain, this nucleophile could potentially attack the aldehyde carbon, leading to the formation of a new ring fused to the pyrimidine. Such intramolecular reactions are powerful tools in synthetic chemistry for building complex molecular architectures from relatively simple starting materials. The feasibility and outcome of such cyclizations would depend on the nature of the introduced nucleophile and the reaction conditions employed.
Synthesis of Furo[3,4-d]pyrimidines through Cyclization Pathways
The synthesis of furo[3,4-d]pyrimidines from this compound can be envisioned through cyclization pathways involving the aldehyde functional group. While direct examples starting from this specific substrate are not extensively documented, analogous transformations provide a blueprint for potential synthetic routes. One plausible strategy involves the reaction of the aldehyde with a reagent that introduces a two-carbon unit capable of cyclizing onto the pyrimidine ring.
For instance, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction with a phosphonium ylide or phosphonate carbanion bearing a suitable functional group could be employed. The reaction of this compound with an ylide, such as (carboethoxymethylidene)triphenylphosphorane, would yield an α,β-unsaturated ester. Subsequent intramolecular cyclization, potentially via a Michael addition of a pyrimidine ring nitrogen followed by tautomerization and aromatization, could theoretically lead to the formation of the furo[3,4-d]pyrimidine core.
Another potential pathway involves the Knoevenagel condensation of the aldehyde with an active methylene compound containing a leaving group. The resulting adduct could then undergo an intramolecular nucleophilic substitution to form the furan ring. The specific reaction conditions would be critical in directing the cyclization to the desired [3,4-d] isomer over other possibilities. A synthetic proposal for such a transformation is outlined below:
| Step | Reagent/Condition | Intermediate/Product | Reaction Type |
| 1 | Ethyl bromoacetate, Zn (Reformatsky reaction) | β-hydroxy ester derivative | Addition |
| 2 | Acid-catalyzed dehydration and cyclization | Furo[3,4-d]pyrimidinone derivative | Cyclization/Dehydration |
This table represents a proposed synthetic pathway based on established organic reactions, as direct literature precedent for this specific transformation is limited.
Formation of Pyrido[4,3-d]pyrimidines via Thermal Cyclization
The construction of the pyrido[4,3-d]pyrimidine skeleton from this compound involves the annulation of a pyridine ring. This can be achieved through reactions that build the new ring from the C4 and C5 positions of the pyrimidine core. Thermal cyclization is a key strategy in the synthesis of many fused heterocyclic systems.
A common approach for constructing the pyridine ring in pyrido[4,3-d]pyrimidines is the Friedländer annulation or similar condensation reactions. This would involve the reaction of the 5-formyl group of this compound with a compound containing an activated methylene group adjacent to a ketone or nitrile. For example, condensation with a β-ketoester or malononitrile in the presence of a base could lead to an intermediate that, upon thermal cyclization and subsequent aromatization (often via oxidation or elimination), would yield the desired pyrido[4,3-d]pyrimidine.
A proposed reaction scheme is as follows:
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Ethyl acetoacetate | Base (e.g., piperidine), heat | Ethyl 2-methyl-4-(propylsulfanyl)-5-oxo-5,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate |
| This compound | Malononitrile | Base (e.g., piperidine), heat | 5-Amino-6-cyano-4-(propylsulfanyl)pyrido[4,3-d]pyrimidine |
This table outlines potential synthetic routes based on known methodologies for the formation of pyridopyrimidines.
Other Heterocycle Annulation Reactions
Beyond the synthesis of furo- and pyrido-fused systems, the reactive aldehyde and the pyrimidine core of this compound serve as a versatile platform for other heterocycle annulation reactions. The condensation of the 5-formyl group with various binucleophiles is a common strategy to construct a range of five- and six-membered heterocyclic rings.
For example, reaction with hydrazine or its derivatives can lead to the formation of a pyrazolo[3,4-d]pyrimidine ring system. The initial condensation would form a hydrazone, which could then undergo cyclization onto the C4 position of the pyrimidine ring, followed by oxidation to yield the aromatic pyrazolopyrimidine. Similarly, reaction with hydroxylamine could potentially lead to isoxazolo[5,4-d]pyrimidines.
Condensation with amidines or guanidine (B92328) could be employed to construct another pyrimidine ring, leading to the formation of a pteridine derivative (pyrimido[4,5-d]pyrimidine). The reaction would proceed through an initial condensation with the aldehyde, followed by cyclization and aromatization. These reactions highlight the utility of the 5-formyl-2-propylsulfanylpyrimidine scaffold in generating diverse and complex heterocyclic structures.
Functional Group Interconversions of the Propylsulfanyl Moiety
The 2-propylsulfanyl group is not merely a passive substituent; it is an active functional handle that can be readily transformed. The sulfur atom can be oxidized to higher oxidation states, or the entire thioether linkage can be cleaved and replaced by other functional groups. These transformations significantly expand the synthetic utility of the parent molecule.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom of the propylsulfanyl group can be selectively oxidized to either a sulfoxide or a sulfone. This transformation is significant as it modulates the electronic properties of the pyrimidine ring and converts the propylsulfanyl group into a better leaving group for nucleophilic substitution reactions. A variety of oxidizing agents can be employed to achieve this, with the choice of reagent and reaction conditions determining the final oxidation state. researchgate.netmdpi.comnih.govjchemrev.com
For the selective oxidation to the corresponding sulfoxide, 2-propylsulfinyl-pyrimidine-5-carbaldehyde, mild oxidizing agents are typically used. Common reagents include hydrogen peroxide in a suitable solvent like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. nih.gov Over-oxidation to the sulfone can be a competing reaction, so careful control of stoichiometry and temperature is often necessary. mdpi.com
To achieve complete oxidation to the sulfone, 2-propylsulfonyl-pyrimidine-5-carbaldehyde, stronger oxidizing agents or more forcing conditions are required. Reagents such as potassium permanganate (KMnO₄) or an excess of m-CPBA or hydrogen peroxide are effective. researchgate.net The resulting sulfone is a highly activated substrate for nucleophilic aromatic substitution.
| Desired Product | Oxidizing Agent | Typical Conditions |
| 2-Propylsulfinyl-pyrimidine-5-carbaldehyde | Hydrogen Peroxide (H₂O₂) | Acetic Acid, room temperature nih.gov |
| 2-Propylsulfinyl-pyrimidine-5-carbaldehyde | m-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent, CH₂Cl₂, 0 °C to room temp. |
| 2-Propylsulfonyl-pyrimidine-5-carbaldehyde | Potassium Permanganate (KMnO₄) | Acetone/Water, heat |
| 2-Propylsulfonyl-pyrimidine-5-carbaldehyde | m-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents, CH₂Cl₂, reflux |
Cleavage and Replacement Reactions of the Thioether Linkage
The C-S bond of the 2-propylsulfanyl group can be cleaved, allowing for the introduction of a wide variety of other substituents at the 2-position of the pyrimidine ring. The lability of the thioether group is significantly enhanced upon its oxidation to a sulfoxide or, more effectively, a sulfone. The resulting propylsulfinyl or propylsulfonyl group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. rsc.org
The electron-deficient pyrimidine ring facilitates the SNAr mechanism. A wide range of nucleophiles can be used to displace the 2-propylsulfonyl group, including:
O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to introduce alkoxy and aryloxy groups.
N-Nucleophiles: Ammonia, primary amines, and secondary amines react readily to form 2-aminopyrimidine derivatives.
S-Nucleophiles: Thiolates can be used to introduce different thioether moieties.
C-Nucleophiles: While less common, soft carbon nucleophiles like cyanide or carbanions can also displace the sulfonyl group under certain conditions. rsc.org
This reactivity allows for the late-stage functionalization of the pyrimidine core, providing access to a diverse library of compounds from a common intermediate. Studies on related 2-methylthiopyrimidines have shown that even the unoxidized thioether can be displaced by strong nucleophiles under forcing conditions, although the reaction is much more facile with the corresponding sulfone. rsc.org
Theoretical and Computational Investigations of 2 Propylsulfanyl Pyrimidine 5 Carbaldehyde
Quantum Chemical Characterization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Molecular Geometry and Electronic Structure Analysis
A crucial first step in the computational study of a molecule is geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For 2-Propylsulfanyl-pyrimidine-5-carbaldehyde, this would involve determining bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic compounds often employ methods like B3LYP with a basis set such as 6-311++G(d,p) to achieve a reliable optimized structure. doaj.org
The electronic structure analysis provides information about the distribution of electrons within the molecule. Key aspects of this analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for chemical reactions.
Below is an illustrative table of the kind of data that would be generated for this compound from such calculations.
Table 1: Illustrative Quantum Chemical Properties of this compound Note: This data is hypothetical and serves to illustrate the output of quantum chemical calculations.
| Parameter | Illustrative Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
| Dipole Moment | 3.2 D |
Prediction of Reactivity Parameters and Sites
Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).
Global Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).
Local reactivity, which identifies the most reactive atoms or functional groups, can be predicted using Fukui functions or by analyzing the distribution of the HOMO and LUMO across the molecule. For this compound, the aldehyde group and the nitrogen atoms of the pyrimidine (B1678525) ring would be expected to be key reactive sites.
Table 2: Illustrative Global Reactivity Descriptors for this compound Note: This data is hypothetical and serves to illustrate the output of quantum chemical calculations.
| Descriptor | Illustrative Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.1 |
| Electronegativity (χ) | 4.3 |
| Chemical Hardness (η) | 2.2 |
| Global Softness (S) | 0.23 |
| Electrophilicity Index (ω) | 4.2 |
Spectroscopic Property Simulations
Quantum chemical calculations can also predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These simulated spectra are valuable for assigning experimental signals and confirming the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical IR spectrum. This helps in identifying characteristic functional groups and their vibrational modes.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the absorption wavelengths (λmax) in the UV-Visible spectrum. doaj.org
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org
Exploration of Conformational Landscapes and Dynamics
The propylsulfanyl group in this compound has rotational freedom, leading to multiple possible conformations. MD simulations can explore the conformational landscape by simulating the motion of the atoms over a period of time at a given temperature. This allows for the identification of the most stable and populated conformations and the energy barriers between them. Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule and the timescales of conformational changes. For similar flexible molecules, MD simulations have been crucial in understanding how conformation influences biological activity. rsc.org
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally. For this compound, this could involve studying its synthesis or its reactions with other molecules.
The general approach involves:
Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.
Locating Transition States: The transition state is the highest energy point along the reaction coordinate. Computational methods are used to find the geometry and energy of the transition state connecting reactants to products.
Calculating Activation Energies: The activation energy (Ea) is the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction.
Constructing a Reaction Energy Profile: A plot of energy versus the reaction coordinate illustrates the energy changes throughout the reaction, including intermediates and transition states.
For pyrimidine derivatives, computational studies have been used to investigate reaction mechanisms such as nucleophilic aromatic substitution (SNAr) and condensation reactions. nih.gov These studies help to understand the factors that control the reaction rate and selectivity.
Transition State Analysis and Reaction Pathway Mapping
There is currently no published research detailing the transition state analysis or reaction pathway mapping for reactions involving this compound. Such studies would typically involve high-level quantum mechanical calculations to identify the geometry and energy of transition states, thereby elucidating the step-by-step mechanism of a chemical transformation. The absence of this information in the scientific literature prevents a detailed discussion on this topic.
Solvent Effects on Reaction Energetics and Kinetics
Similarly, a search for studies on the influence of different solvents on the reaction energetics and kinetics of this compound yielded no results. Research in this area would typically employ computational models, such as the Polarizable Continuum Model (PCM), to understand how the solvent environment affects the stability of reactants, products, and transition states, which in turn influences reaction rates and equilibria. Without any dedicated studies on this compound, it is not possible to provide data or a substantive analysis on this subject.
Role of 2 Propylsulfanyl Pyrimidine 5 Carbaldehyde As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The strategic placement of reactive sites on the 2-propylsulfanyl-pyrimidine-5-carbaldehyde scaffold enables its effective use in the synthesis of intricate heterocyclic frameworks. The aldehyde function provides a handle for various condensation and cyclization reactions, while the propylsulfanyl group can be retained or modified in subsequent synthetic steps.
Construction of Fused Pyrimidine (B1678525) Architectures
The pyrimidine ring is a core component of many biologically active molecules, and the development of fused pyrimidine derivatives is a significant area of medicinal chemistry. nih.gov this compound is an excellent starting material for the synthesis of these fused systems. The aldehyde group can react with a variety of binucleophiles to construct new rings fused to the pyrimidine core. For instance, condensation with compounds containing active methylene (B1212753) groups and adjacent nucleophilic functionalities can lead to the formation of thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and other related heterocyclic systems. The specific reaction conditions and the choice of the reacting partner dictate the final fused architecture.
| Fused System | Reactant Type |
| Thieno[2,3-d]pyrimidine | Active methylene thiols |
| Pyrido[2,3-d]pyrimidine | Enaminones |
| Pyrazolo[3,4-d]pyrimidine | Hydrazine derivatives |
Assembly of Multi-Ring Systems Containing Pyrimidine
Beyond bicyclic fused systems, this compound is instrumental in assembling more complex, multi-ring structures that incorporate a pyrimidine moiety. Its utility stems from the ability to perform sequential reactions, first modifying the aldehyde group and then potentially functionalizing other positions of the pyrimidine ring or the newly formed ring. This step-wise approach allows for the controlled construction of polycyclic molecules with defined stereochemistry and functionality. The resulting multi-ring systems are of great interest in drug discovery and materials science due to their rigid frameworks and diverse biological activities.
Contribution to the Design and Generation of Chemical Libraries
The creation of chemical libraries containing diverse molecular scaffolds is fundamental to modern drug discovery efforts. This compound is a valuable building block for generating such libraries due to the ease with which its structure can be diversified.
Scaffold Diversification through C-5 Carbaldehyde Modifications
The aldehyde group at the C-5 position is a key site for molecular diversification. It can readily undergo a wide range of chemical transformations, allowing for the introduction of various substituents and functional groups. This "scaffold hopping" strategy enables the generation of new analogs with potentially improved biological activities. nih.gov Common modifications include:
Reductive amination: To introduce a variety of amine functionalities.
Wittig reaction: To form carbon-carbon double bonds and extend the carbon framework.
Condensation reactions: With a wide range of nucleophiles to form imines, oximes, and hydrazones, which can be further modified.
Oxidation and reduction: To convert the aldehyde to a carboxylic acid or an alcohol, respectively, providing further handles for derivatization.
This versatility allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for desired biological properties. nih.gov
| Reaction Type | Functional Group Introduced |
| Reductive Amination | Substituted Amines |
| Wittig Reaction | Alkenes |
| Condensation | Imines, Oximes, Hydrazones |
| Oxidation | Carboxylic Acids |
Incorporation into Diverse Molecular Frameworks
The pyrimidine core of this compound can be incorporated into a multitude of larger and more complex molecular frameworks. nih.gov This is often achieved through multi-component reactions or sequential synthetic strategies where the pyrimidine derivative acts as a key building block. By combining this scaffold with other heterocyclic or carbocyclic moieties, chemists can generate novel molecular architectures that are not easily accessible through other synthetic routes. The ability to integrate the 2-propylsulfanyl-pyrimidine unit into diverse chemical environments significantly expands the accessible chemical space for exploration in various scientific disciplines. nih.gov
Challenges and Future Research Directions
Development of More Convergent and Atom-Economical Synthetic Pathways
The principles of green chemistry emphasize the importance of developing synthetic methods that are both efficient and environmentally benign. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in this endeavor. google.com Future research on 2-Propylsulfanyl-pyrimidine-5-carbaldehyde should prioritize the development of convergent and atom-economical synthetic pathways.
Table 1: Comparison of Synthetic Strategies for Pyrimidine (B1678525) Derivatives
| Synthetic Strategy | Advantages | Disadvantages | Relevance to this compound |
| Linear Synthesis | Well-established, predictable | Often low overall yield, more waste | Traditional but potentially inefficient for this target. |
| Convergent Synthesis | Higher overall yield, easier purification | Requires careful planning of fragments | A promising approach for future synthetic designs. |
| Multicomponent Reactions | High atom economy, operational simplicity | Can be challenging to optimize | Ideal for developing green and efficient syntheses. ias.ac.in |
| Catalytic Methods | High efficiency, selectivity, and turnover | Catalyst cost and sensitivity | Key for developing sustainable and scalable processes. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The pyrimidine core, substituted with both an electron-donating propylsulfanyl group and an electron-withdrawing carbaldehyde group, presents a unique electronic profile that could lead to novel reactivity patterns. The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including condensations, oxidations, reductions, and additions of organometallic reagents. mdpi.com
Future research should focus on exploring unprecedented transformations of this compound. For example, the interplay between the sulfur substituent and the aldehyde could be exploited in intramolecular cyclization reactions to generate novel fused heterocyclic systems. Furthermore, the pyrimidine ring itself can participate in various reactions, such as nucleophilic aromatic substitution (SNA_r) or transition-metal-catalyzed cross-coupling reactions, allowing for further functionalization. mdpi.com The investigation of photochemical or electrochemical reactions of this compound could also unveil new and unexpected chemical pathways.
Advanced Computational Modeling for Precise Structure-Reactivity Correlations
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and structure-reactivity relationships. nih.govdovepress.com For this compound, advanced computational modeling can provide valuable insights that guide experimental work.
Density Functional Theory (DFT) calculations can be employed to determine the electronic structure, molecular orbitals, and electrostatic potential of the molecule, helping to predict its reactivity towards various reagents. researchgate.net Furthermore, computational studies can be used to model reaction pathways and transition states for potential transformations, allowing for the rational design of experiments and the optimization of reaction conditions. The correlation of theoretical predictions with experimental data will be crucial for developing a comprehensive understanding of the chemical behavior of this compound.
Table 2: Potential Applications of Computational Modeling
| Computational Method | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity indices. | Prediction of reactive sites and reaction mechanisms. researchgate.net |
| Molecular Dynamics (MD) | Simulation of conformational flexibility and interactions with other molecules. | Understanding of intermolecular forces and binding modes. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or interactions with biological targets. | Insights into potential biological activity. |
Integration with Flow Chemistry and Automated Synthesis Technologies
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. europa.eu The integration of flow chemistry and automated synthesis technologies represents a significant future direction for the synthesis and derivatization of this compound.
A continuous-flow setup could enable the rapid and efficient synthesis of this compound, with precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov Furthermore, automated platforms can be used to perform high-throughput screening of reaction conditions and to generate libraries of derivatives for biological evaluation. This approach would not only accelerate the research and development process but also facilitate the transition from laboratory-scale synthesis to industrial production. The development of robust and reliable flow chemistry protocols will be a key challenge and a significant opportunity in this area. mdpi.com
Q & A
Q. How can this compound be utilized in regioselective cross-coupling reactions?
- Methodological Answer : Employ Sonogashira coupling with terminal alkynes under Pd/Cu catalysis. Optimize base (Et₃N vs. K₂CO₃) and solvent (THF vs. toluene) to favor β-hydride elimination. MALDI-TOF MS tracks coupling efficiency in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
